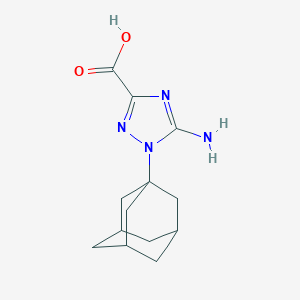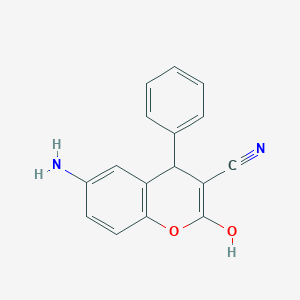![molecular formula C19H24N4O3 B213795 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)
1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine, also known as NDMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NDMP belongs to the class of piperidine compounds and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to exhibit anti-viral activity against certain viruses, including hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has several advantages as a research tool. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations as a research tool. It is a relatively new compound, and its effects on the body are not fully understood. This compound may also have off-target effects, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of interest is the development of this compound as an anti-inflammatory agent. Studies are needed to determine the efficacy of this compound in various inflammatory conditions. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. While this compound has several advantages as a research tool, further studies are needed to fully understand its effects on the body and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine involves the reaction of 1-[3-(chloromethyl)benzoyl]-3-methylpiperidine with 4-nitro-3,5-dimethyl-1H-pyrazole in the presence of a base. The reaction results in the formation of this compound, which can be purified by column chromatography.
Applications De Recherche Scientifique
1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has been studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential as an analgesic agent.
Propriétés
Formule moléculaire |
C19H24N4O3 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H24N4O3/c1-13-6-5-9-21(11-13)19(24)17-8-4-7-16(10-17)12-22-15(3)18(23(25)26)14(2)20-22/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3 |
Clé InChI |
ISVPUBKPVCCCLW-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CC=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
SMILES canonique |
CC1CCCN(C1)C(=O)C2=CC=CC(=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213712.png)
![N-tert-butyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213713.png)
![4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B213714.png)
![N-cyclohexyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213719.png)
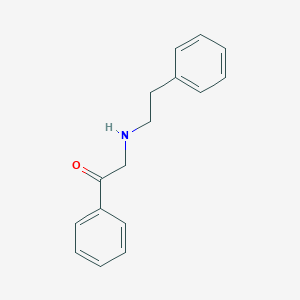
![methyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B213721.png)
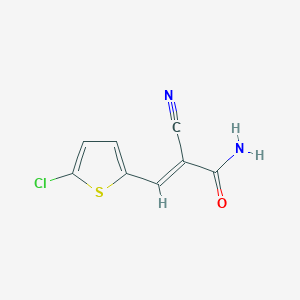
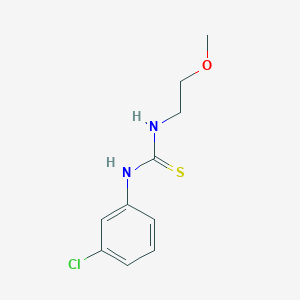
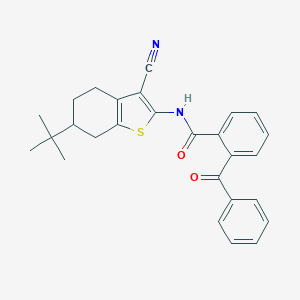
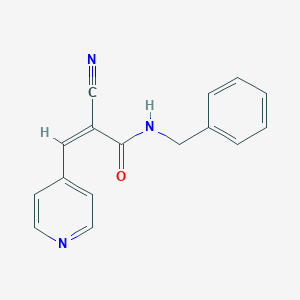
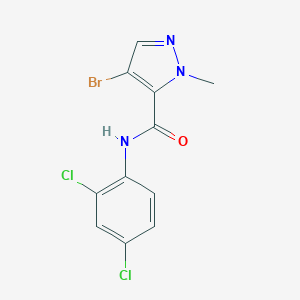
![N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide](/img/structure/B213730.png)
